Cas no 957479-10-6 (4-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]Morpholine)

4-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]Morpholine structure
957479-10-6 structure
Productnaam:4-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]Morpholine
CAS-nummer:957479-10-6
MF:C9H14N4O3
MW:226.232461452484
CID:2130207
PubChem ID:2984635

4-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]Morpholine Chemische en fysische eigenschappen

Naam en identificatie

    • 4-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]Morpholine
    • 4-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]morpholine (ACI)
    • AKOS003262171
    • 4-[2-(4-nitropyrazol-1-yl)ethyl]morpholine
    • SCHEMBL1284747
    • G90550
    • 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine
    • 957479-10-6
    • DB-367206
    • 4-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-morpholine
    • MFCD02029343
    • 4-[2-(4-Nitro-1-pyrazolyl)ethyl]morpholine
    • SY390420
    • VYWULEPJDHQXQG-UHFFFAOYSA-N
    • Inchi: 1S/C9H14N4O3/c14-13(15)9-7-10-12(8-9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2
    • InChI-sleutel: VYWULEPJDHQXQG-UHFFFAOYSA-N
    • LACHT: [O-][N+](C1=CN(CCN2CCOCC2)N=C1)=O

Berekende eigenschappen

  • Exacte massa: 226.10659032 g/mol
  • Monoisotopische massa: 226.10659032 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 3
  • Complexiteit: 239
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.3
  • Moleculair gewicht: 226.23
  • Topologisch pooloppervlak: 76.1Ų

4-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]Morpholine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750610-1g
4-(2-(4-Nitro-1h-pyrazol-1-yl)ethyl)morpholine
957479-10-6 98%
1g
¥5712.00 2024-04-23
Chemenu
CM363108-1g
4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine
957479-10-6 95%+
1g
$610 2024-07-18

4-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]Morpholine Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  rt; 2 h, reflux
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Productiemethode 2

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1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 25 °C
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Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  3 h, rt → 80 °C
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Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine ,  Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ;  2 h, rt
Referentie
Benzonitrile derivatives as kinase inhibitors and their preparation
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Productiemethode 5

Reactievoorwaarden
1.1 Reagents: 2-(Tributylphosphoranylidene)acetonitrile Solvents: Toluene ;  36 h, 60 °C
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Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  16 h, rt
Referentie
Pyrazolyl heteroarylcarboxamides as ATF6 modulators and preparation and uses thereof
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Productiemethode 7

Reactievoorwaarden
Referentie
Preparation of cyclic peptides as hepatitis C virus inhibitors
, World Intellectual Property Organization, , ,

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  4 h, rt → 80 °C
Referentie
Preparation of (dichloropyridylethoxy)phenylindazole carboxamides as FGFR inhibitors
, China, , ,

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  16 h, reflux
Referentie
Preparation of pyrimidine inhibitors of kinase activity
, World Intellectual Property Organization, , ,

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  2 h, reflux; reflux → rt
Referentie
Preparation of pyrimidine derivatives capable of inhibiting one or more kinases
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4-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]Morpholine Raw materials

4-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]Morpholine Preparation Products

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